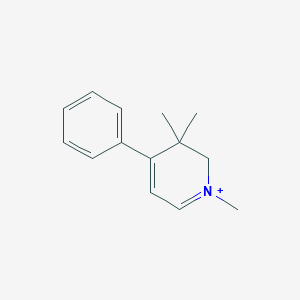
1,2,3-Benzenetriol, 1-methanesulfonate (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Benzenetriol, 1-methanesulfonate (9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as 1,2,3-trihydroxybenzene methanesulfonate and has the molecular formula C7H8O6S.
Mécanisme D'action
The mechanism of action of 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) is related to its ability to scavenge ROS. This compound has been shown to be a potent antioxidant, meaning that it can neutralize ROS and prevent them from causing cellular damage. Additionally, 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) has been shown to have anti-inflammatory properties, which may further contribute to its ability to protect cells from damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) have been studied extensively. This compound has been shown to protect cells from oxidative damage, which can lead to a variety of health benefits. Additionally, 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) has been shown to have anti-inflammatory effects, which may further contribute to its ability to protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) in lab experiments is its ability to scavenge ROS. This makes it a useful tool for studying oxidative stress and its role in disease development. Additionally, 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) is relatively easy to synthesize and is readily available.
One limitation of using 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe at low concentrations, it can be toxic at higher concentrations. Additionally, 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) may not be effective in all experimental models, as its mechanism of action is specific to ROS scavenging.
Orientations Futures
There are a number of future directions for research on 1,2,3-Benzenetriol, 1-methanesulfonate (9CI). One area of interest is the development of new antioxidant compounds based on the structure of 1,2,3-Benzenetriol, 1-methanesulfonate (9CI). Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the prevention and treatment of disease. Finally, studies are needed to determine the optimal dosages and administration routes for 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) in experimental models.
Méthodes De Synthèse
The synthesis of 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) can be achieved through the reaction of 1,2,3-trihydroxybenzene with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base such as pyridine or triethylamine. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Applications De Recherche Scientifique
1,2,3-Benzenetriol, 1-methanesulfonate (9CI) has been used in a variety of scientific research applications. One of the most significant uses of this compound is in the study of oxidative stress. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify them. This can lead to cellular damage and has been implicated in the development of a number of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
Numéro CAS |
102305-07-7 |
|---|---|
Formule moléculaire |
C7H8O5S |
Poids moléculaire |
204.2 g/mol |
Nom IUPAC |
(2,3-dihydroxyphenyl) methanesulfonate |
InChI |
InChI=1S/C7H8O5S/c1-13(10,11)12-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3 |
Clé InChI |
JPLDAPGYWPDJJN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC=CC(=C1O)O |
SMILES canonique |
CS(=O)(=O)OC1=CC=CC(=C1O)O |
Synonymes |
1,2,3-Benzenetriol, 1-methanesulfonate (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



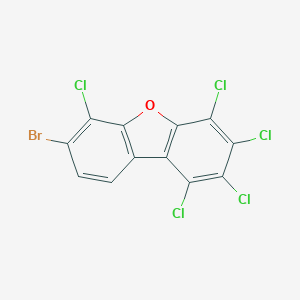

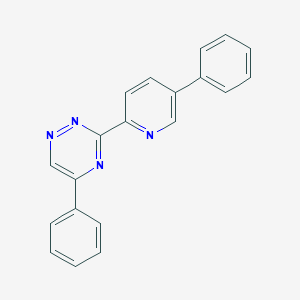
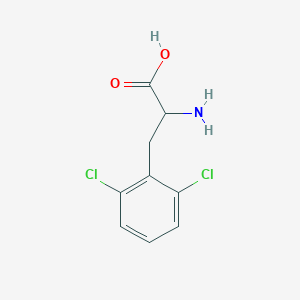
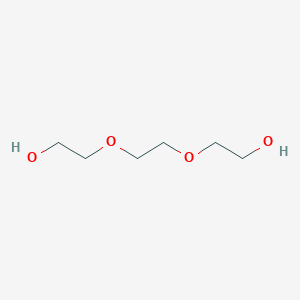
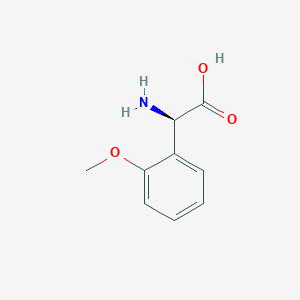
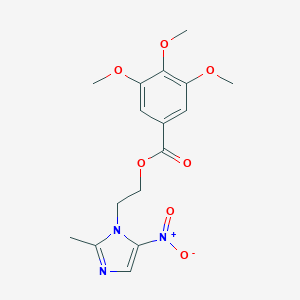
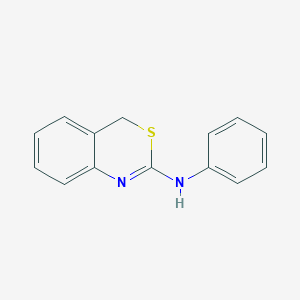
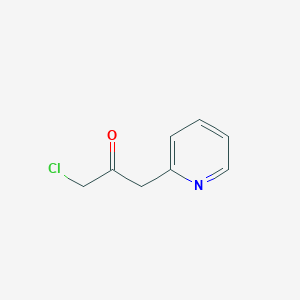
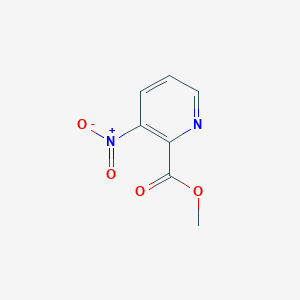


![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
